molecular formula C19H14ClN3OS2 B1192090 Alpha7-PAM-3ea

Alpha7-PAM-3ea

Cat. No.: B1192090
M. Wt: 399.91
InChI Key: KRCHQRRNIJHDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha7-PAM-3ea is a potent type I positive allosteric modulator (PAM) of human α7 nAChR.

Scientific Research Applications

Neurocognitive Disorders and Alpha7-PAM-3ea

This compound, a positive allosteric modulator (PAM) of the alpha7 nicotinic acetylcholine receptor, has shown significant promise in the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. The modulation of the alpha7 nicotinic acetylcholine receptor by compounds like this compound enhances cognitive performance and has been identified as a potential therapeutic strategy for cognitive impairments in these conditions (Faghih, Gfesser, & Gopalakrishnan, 2007).

Clinical Trials and Neurocognitive Effects

A type I PAM of the alpha7-nicotinic receptor, AVL-3288, was evaluated in a Phase I trial for safety and potential neurocognitive effects. The trial suggested positive neurocognitive effects at certain doses, highlighting the potential of type I PAMs in central nervous system disorders, though further studies are needed to confirm these findings (Gee et al., 2017).

Enhancing Memory and Cognitive Flexibility

Research has demonstrated that positive allosteric modulation of alpha7 nicotinic acetylcholine receptors can enhance recognition memory and cognitive flexibility. Compounds like this compound could potentially serve as cognitive enhancing therapies, as evidenced by preclinical studies in animal models (Nikiforuk, Kos, Potasiewicz, & Popik, 2015).

Schizophrenia and Cognitive Deficits

Positive allosteric modulators of alpha7 nicotinic acetylcholine receptors, such as this compound, have shown efficacy against schizophrenia-like cognitive deficits and social withdrawal in animal models. These findings support the use of alpha7 nAChR PAMs as a potential treatment strategy in schizophrenia (Nikiforuk, Kos, Hołuj, Potasiewicz, & Popik, 2016).

Properties

Molecular Formula

C19H14ClN3OS2

Molecular Weight

399.91

IUPAC Name

2-(Benzylthio)-6-(2-chloro-6-methylphenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one

InChI

InChI=1S/C19H14ClN3OS2/c1-12-6-5-9-14(20)15(12)23-11-21-17-16(18(23)24)26-19(22-17)25-10-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3

InChI Key

KRCHQRRNIJHDEH-UHFFFAOYSA-N

SMILES

O=C1C(SC(SCC2=CC=CC=C2)=N3)=C3N=CN1C4=C(C)C=CC=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha7-PAM-3ea;  alpha7PAM3ea;  alpha7 PAM 3ea;  alpha7PAM-3ea;  alpha7-PAM3ea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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